molecular formula C10H11NO3 B13174447 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13174447
M. Wt: 193.20 g/mol
InChI Key: MPRYXQYGRGVBMD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C10H11NO3. It is a benzoxazine derivative, characterized by a benzene ring fused with an oxazine ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone, followed by reduction and hydrolysis steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one apart is its specific structural features and the resulting chemical properties.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-[(1S)-1-hydroxyethyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4,6,12H,5H2,1H3,(H,11,13)/t6-/m0/s1

InChI Key

MPRYXQYGRGVBMD-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCC(=O)N2)O

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.